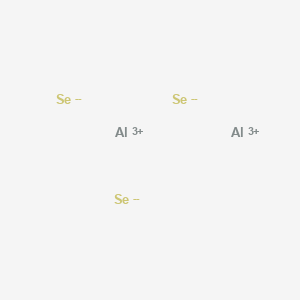
Aluminium selenide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aluminium selenide involves several innovative approaches. Notably, the reaction of LAl(SeH)2 with LiN(SiMe3)2 results in heterobimetallic selenides, demonstrating a method for incorporating aluminium into complex selenide structures (Yang et al., 2007). Another approach includes the oxidation reaction of [N]-Al(iPr2-bimy) with selenium, leading to the formation of neutral aluminum selenide compounds, highlighting the potential for generating compounds isoelectronic with carbonyl compounds (Zhang & Liu, 2023).
Molecular Structure Analysis
The molecular structure of aluminium selenide derivatives has been elucidated through various characterization techniques. One study presented the X-ray single-crystal structure of an aluminium heterobimetallic selenide, confirming the spirocyclic arrangement of the aluminum atom (Yang et al., 2007). Another investigation into neutral aluminum chalcogenides revealed an Al-Ch σ bond indicative of multiple bonding with an ambiphilic nature, suggesting unique bonding characteristics in aluminium selenide compounds (Zhang & Liu, 2023).
Chemical Reactions and Properties
Aluminium selenide participates in various chemical reactions, demonstrating its reactivity and the formation of complex structures. The interaction with different substrates, as shown in the synthesis of neutral aluminum selenide, emphasizes its capability for facile (cyclo)addition reactions (Zhang & Liu, 2023).
Physical Properties Analysis
The physical properties of aluminium selenide have been studied extensively. Colloidal aluminium selenide nanocrystals exhibit bright UV-blue luminescence, indicating their potential in light collecting and emitting devices (Balitskii et al., 2013).
Chemical Properties Analysis
Aluminium selenide's chemical properties, such as its reactivity towards electron-rich and electron-deficient substrates, have been explored. The formation of heterobimetallic clusters through reactions with mesitylcopper and diethylzinc highlights its versatile chemistry and potential in synthesizing novel materials (Li et al., 2017).
Applications De Recherche Scientifique
Thermoelectric Materials
- Scientific Field: Energy & Environmental Science .
- Application Summary: Aluminium is added into lead selenide (PbSe) to prepare n-type PbSe thermoelectric materials .
- Methods of Application: The method involves doping lead selenide with aluminium. The resulting material has a high Seebeck coefficient, possibly due to the resonant states in the conduction band created by the aluminium dopant .
- Results: The prepared n-type PbSe thermoelectric materials achieved a figure-of-merit (ZT) of 1.3 at 850 K .
Optoelectronics
- Scientific Field: Optoelectronics .
- Application Summary: Aluminium selenide thin films are synthesized electrochemically for use in optoelectronic devices .
- Methods of Application: The synthesis is done using a cathodic deposition technique, with graphite and carbon as cathode and anode, respectively. The process is carried out at 353 K from an aqueous solution of analytical grade selenium dioxide (SeO2), and aluminium chloride (AlCl2·7H2O) .
- Results: The energy band gap reduces from 3.2 eV to 2.9 eV with an increase in voltage and 3.3 eV to 2.7 eV with an increase in time. This indicates successful fabrication of junction-based Al2Se3 thin films with noticeable transition in the conductivity type and energy band gap of the materials .
Safety And Hazards
Orientations Futures
Aluminium selenide has potential applications in electronic devices such as solar cells, sensors, and photodetectors . It has also been studied for its potential use in thin film coatings and as a catalyst in chemical reactions . Transition metal selenides, including Aluminium selenide, have demonstrated promising catalysis on both hydrogen and oxygen evolutions, and have been used in the development of optoelectronic devices such as solar cells, light-emitting diodes (LEDs), and photodetectors .
Propriétés
IUPAC Name |
dialuminum;selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3Se/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRGZAAAWQRSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Al+3].[Se-2].[Se-2].[Se-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894848 | |
| Record name | Aluminum selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium selenide | |
CAS RN |
1302-82-5 | |
| Record name | Aluminum selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum selenide (Al2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7PMP996Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




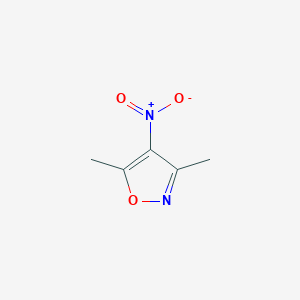
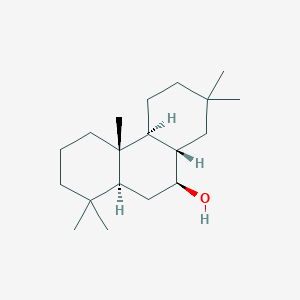

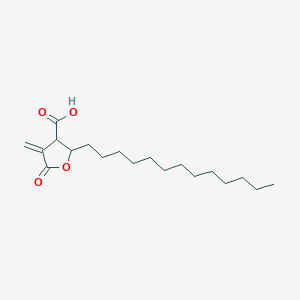

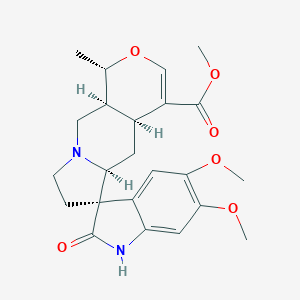




![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)

